

GSK503: A Technical Guide to its Application in Cancer Epigenetics Research

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Compound of Interest

Compound Name: GSK503

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Introduction

GSK503 is a potent and highly specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of a wide range of cancers, including various lymphomas, melanomas, and solid tumors.[2][3] By inhibiting EZH2, **GSK503** leads to a reduction in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of **GSK503**, its mechanism of action, and detailed protocols for its application in cancer epigenetics research.

Core Mechanism of Action

GSK503 acts as an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the SAM-binding pocket of EZH2, **GSK503** prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3 levels. The reduction of this repressive histone mark allows for the re-expression of previously silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of **GSK503** across various cancer cell lines.

Table 1: In Vitro Potency of **GSK503**

Parameter	Value	Notes
Ki (EZH2)	3 - 27 nM ^[1]	Apparent inhibition constant for EZH2.
IC50 (EZH2)	~4 nM ^[5]	Half-maximal inhibitory concentration against EZH2 enzymatic activity.
IC50 (EZH1)	633 nM	Demonstrates selectivity for EZH2 over EZH1.

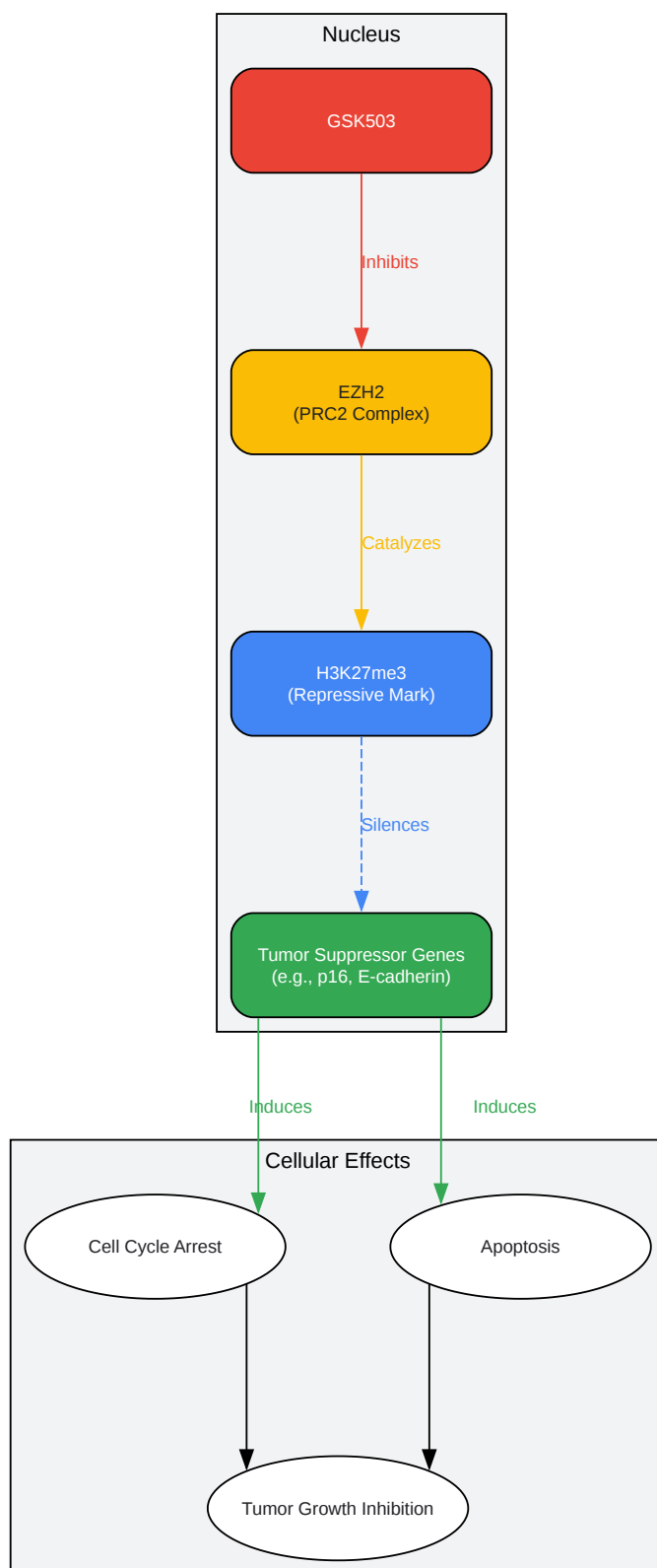
Table 2: Cellular Activity of **GSK503** (IC50 values)

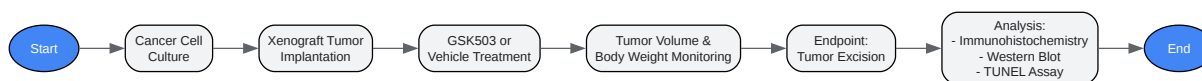
Cancer Type	Cell Line	IC50 (μM)	Assay Type
Diffuse Large B-cell Lymphoma (DLBCL)	GCB subtype cells	Significant inhibition (specific value not provided)[1]	Proliferation Assay
Breast Cancer	HCC1806	Not specified, but potent inhibition of H3K27me3 observed[6]	H3K27me3 Cellular Assay
Prostate Cancer	LNCaP	2.9 (for GSK343, a similar EZH2 inhibitor) [6]	Proliferation Assay (6 days)
Neuroblastoma	SK-N-AS, SK-N-BE(2), SH-EP	Viability decreased with GSK343 treatment (a similar inhibitor)[7]	Viability Assay (24 hours)
Glioma	U87, LN229	Proliferation reduced with 5 μM GSK343 (a similar inhibitor)[8]	Proliferation Assay

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK503 Action

The following diagram illustrates the mechanism of action of **GSK503** in cancer cells.





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